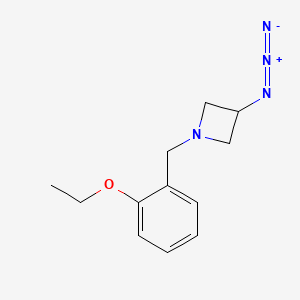

3-Azido-1-(2-ethoxybenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(2-ethoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-17-12-6-4-3-5-10(12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJMFUGOBJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation via La(OTf)3-Catalyzed Intramolecular Aminolysis of Epoxy Amines

A modern and efficient method for synthesizing azetidines involves the use of lanthanide triflate catalysts, such as La(OTf)3, to promote intramolecular aminolysis of cis-3,4-epoxy amines. This method has been demonstrated to yield azetidines with high regioselectivity and good yields under mild conditions.

- Procedure: A cis-3,4-epoxy amine precursor is dissolved in 1,2-dichloroethane (DCE) and treated with 5 mol% La(OTf)3 under reflux for approximately 2.5 hours.

- Workup: After reaction completion, the mixture is cooled, neutralized with saturated aqueous sodium bicarbonate, extracted with dichloromethane, dried, and purified by chromatography.

- Outcome: This method yields azetidine derivatives with high selectivity (>20:1 azetidine to pyrrolidine) and yields up to 81% for model substrates.

- Substituent Effects: Various substituents on the amino group, including electron-rich and electron-deficient benzyl groups, alkyl groups, and acid-sensitive protecting groups, are well tolerated, producing the corresponding azetidines in high yields.

- Limitations: Electron-withdrawing groups adjacent to the epoxide may inhibit the reaction, and competing side reactions such as electrophilic aromatic substitution can reduce yields in some cases.

This approach is highly relevant for synthesizing azetidines bearing 2-ethoxybenzyl substituents, as the benzyl group can be introduced prior to ring closure or be part of the amino substituent in the epoxy amine precursor.

Introduction of the Azido Group by Nucleophilic Substitution

The azido group at the 3-position is typically installed by nucleophilic substitution of a suitable leaving group (e.g., mesylate, tosylate, or halide) with an alkali metal azide such as sodium azide.

- Typical Conditions: The substrate bearing a leaving group at the 3-position is treated with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or water at elevated temperatures (~80°C) for extended periods (e.g., 15 hours).

- Example: Conversion of 3-chloropropylamine derivatives to 3-azidopropylamine analogs proceeds in excellent yields (up to 99%) using sodium azide in aqueous media at 80°C.

- Workup: After reaction completion, the mixture is basified (e.g., with potassium hydroxide), extracted with an organic solvent such as diethyl ether, and purified.

- Yield: High yields (typically above 95%) of azido-substituted products are obtained, generally as colorless oils or crystalline solids depending on the compound.

This nucleophilic substitution strategy is applicable to azetidine derivatives where the 3-position bears a suitable leaving group, allowing efficient azide installation.

Protection and Deprotection Strategies

- The 2-ethoxybenzyl group is often introduced as a protecting or substituent group on the azetidine nitrogen.

- Deprotection or further functional group transformations are typically conducted under mild basic conditions, such as treatment with ammonia, sodium methoxide, or sodium bicarbonate in methanol.

- These steps ensure the integrity of the azide functionality while allowing access to the free amine or other derivatives as needed.

Additional Synthetic Details from Patent Literature

- Improved synthetic routes for 3-aminoazetidines, which serve as key intermediates, have been reported to enhance yield and scope, facilitating subsequent azido substitution.

- The process often involves careful control of reaction temperature (55-60°C) and reaction time (12 hours or more) to optimize conversion.

- Workup procedures include extraction with organic solvents (e.g., methylene chloride), drying over magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.

- Hydrogenation steps and salt formation (e.g., hydrochloride salts) may be employed for purification and isolation of intermediates or final products.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents/Catalysts | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine ring formation | Intramolecular aminolysis of cis-3,4-epoxy amines, reflux 2.5 h | La(OTf)3 (5 mol%) | 1,2-Dichloroethane | 81 | High regioselectivity; tolerant of various substituents |

| Azido group installation | Nucleophilic substitution at 80°C, 15 h | Sodium azide | DMF or Water | >95 | Requires suitable leaving group (e.g., mesylate, halide) |

| Protection/deprotection | Base treatment (e.g., ammonia, sodium methoxide) | Ammonia, sodium methoxide, NaHCO3 | Methanol | Variable | Mild conditions preserve azide; used for deblocking or modification |

| Purification | Extraction, drying, evaporation | MgSO4, Na2SO4 | Ether, methylene chloride | N/A | Standard organic workup and chromatography |

Research Findings and Analysis

- The La(OTf)3-catalyzed intramolecular aminolysis method is a significant advancement for azetidine synthesis, providing a mild, efficient, and selective route to azetidines including those with benzyl substituents such as 2-ethoxybenzyl.

- The nucleophilic substitution of azide is a well-established, high-yielding reaction, crucial for introducing the azido functionality at the 3-position.

- The combination of these methods allows for the modular and flexible synthesis of 3-azido-1-(2-ethoxybenzyl)azetidine, enabling structural diversity and optimization for pharmaceutical applications.

- Patent literature confirms the scalability and robustness of these methods, highlighting their industrial relevance.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(2-ethoxybenzyl)azetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of 3-Azido-1-(2-ethoxybenzyl)azetidine can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

3-Azido-1-(2-ethoxybenzyl)azetidine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Azido-1-(2-ethoxybenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group in the compound can participate in click chemistry reactions, which are highly efficient and selective. This allows for the formation of covalent bonds with various biomolecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

Substituted Benzyl Azetidines

- This compound’s stability under UV irradiation remains uncharacterized, but its dichlorophenyl group may increase hydrophobicity .

- Azetidine Derivatives with Benzylideneamino Groups Example: Trans,trans-1-methyl-azetidine (from ) Key Properties: Cyclization products like these lack azido groups but exhibit stereochemical rigidity. Their allylic strain and stereoelectronic effects contrast with the azido-substituted variants, which are more reactive toward ring-opening under redox conditions .

Vinyl Azides

- 3-Azido-1-phenylpropenone and Derivatives Examples: 3-Azido-1-(4-methoxyphenyl)propenone, 3-Azido-1-(4-chlorophenyl)propenone Key Properties: These vinyl azides undergo UV-induced decomposition to release N₂ gas and form reactive vinyl nitrenes, causing crystal disintegration. In contrast, 3-Azido-1-(2-ethoxybenzyl)azetidine’s azetidine ring may confer greater stability under similar conditions .

Other Heterocycles

- Azetidin-2-one Derivatives

- Example : Compounds synthesized from benzimidazole hydrazides ()

- Key Properties : The ketone group in azetidin-2-one derivatives reduces ring strain compared to azetidines, altering their reactivity in nucleophilic additions. The absence of an azido group limits their utility in photochemical applications .

Mechanistic Insights

- Redox Properties : Oxidation of 3-Azido-1-(2-ethoxybenzyl)azetidine lowers the ring-opening energy barrier by 15–20 kcal/mol, making it more susceptible to repair in DNA lesion models. In contrast, reduction promotes ring-opening in azetidines with electron-deficient substituents (e.g., dichlorobenzyl derivatives) .

- Photochemical Behavior : While vinyl azides decompose explosively under UV light, azetidine-based azides exhibit controlled reactivity, forming stable intermediates for targeted applications .

Q & A

Q. What are the standard synthetic routes for 3-Azido-1-(2-ethoxybenzyl)azetidine, and how are the products characterized?

The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition reactions. For example, substituting a halogenated azetidine precursor with a 2-ethoxybenzyl group under basic conditions (e.g., K₂CO₃ in DMF) followed by azide introduction via NaN₃ substitution. Characterization employs NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and azide presence, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation .

Q. What safety protocols are critical when handling 3-Azido-1-(2-ethoxybenzyl)azetidine?

Due to the azide group’s explosive potential, strict precautions include:

- Conducting reactions in fume hoods with blast shields.

- Avoiding contact with heavy metals or strong acids to prevent hazardous byproducts.

- Using PPE (gloves, goggles) and ensuring emergency protocols (e.g., spill containment, fire suppression) are established. Safety data sheets for analogous azetidine derivatives emphasize these measures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 3-Azido-1-(2-ethoxybenzyl)azetidine?

DoE can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield and minimize impurities. For instance, a central composite design might optimize reaction temperature (40–80°C) and azide source equivalents (1.2–2.0 mol). Response surface modeling identifies ideal conditions, validated via HPLC purity checks. This approach reduces trial runs by 50% and improves reproducibility .

Q. How should researchers resolve contradictions in reported yields or reactivity across studies?

Discrepancies often arise from differing reaction conditions (e.g., solvent purity, catalyst loading). A meta-analysis comparing protocols can isolate critical variables. For example, if Study A reports 70% yield (DMF, 60°C) and Study B reports 50% (THF, 40°C), replicate both under controlled conditions to identify solvent-dependent kinetics. Cross-validation with in-situ IR spectroscopy can track intermediate formation rates .

Q. What strategies ensure regioselectivity in substitution reactions involving 3-Azido-1-(2-ethoxybenzyl)azetidine?

Regioselectivity is influenced by steric and electronic factors. For example, bulky nucleophiles favor substitution at the less hindered azetidine position. DFT calculations (e.g., Gaussian software) predict reactive sites by analyzing electron density maps. Experimental validation via X-ray crystallography confirms structural outcomes .

Q. What analytical methods are most effective for impurity profiling of 3-Azido-1-(2-ethoxybenzyl)azetidine?

Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities using a C18 column and gradient elution (acetonitrile/water). LC-MS/MS identifies impurities by fragmentation patterns, while NMR (¹H-DEPT) detects trace byproducts like azetidine N-oxides. Pharmacopeial guidelines recommend ≤0.5% for individual impurities and ≤2.0% total .

Q. How can mechanistic studies elucidate the reactivity of the azide group in this compound?

Kinetic isotope effects (KIE) and stopped-flow UV-Vis spectroscopy track azide decomposition pathways. For example, KIE experiments (comparing ¹⁴N vs. ¹⁵N) reveal if bond cleavage is rate-determining. Computational studies (e.g., transition state modeling) further explain reactivity trends, such as susceptibility to Staudinger reactions with phosphines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.